molecular formula C8H7FN2O2S B2415843 2-Methylindazole-3-sulfonyl fluoride CAS No. 2228432-13-9

2-Methylindazole-3-sulfonyl fluoride

Cat. No.: B2415843
CAS No.: 2228432-13-9
M. Wt: 214.21
InChI Key: GHSCACBYCFOUMP-UHFFFAOYSA-N
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Description

2-Methylindazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The sulfonyl fluoride group is known for its stability and reactivity, making it a valuable functional group in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindazole-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product .

Another method involves the direct fluorosulfonylation of 2-methylindazole using fluorosulfonyl radicals. This approach is efficient and allows for the preparation of sulfonyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfur (VI) fluoride exchange (SuFEx) processes. These processes utilize sulfur-containing substrates and fluorinating agents to produce sulfonyl fluorides in high yields .

Chemical Reactions Analysis

Types of Reactions

2-Methylindazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylindazole-3-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein and disrupt biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylindazole-3-sulfonyl fluoride is unique due to its combination of the indazole ring and the sulfonyl fluoride group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-methylindazole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCACBYCFOUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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